molecular formula C10H14ClN3O3 B1397601 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride CAS No. 1219976-70-1

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride

Cat. No.: B1397601
CAS No.: 1219976-70-1
M. Wt: 259.69 g/mol
InChI Key: YFNIYAMQBVSIFT-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride (CAS: 1219976-70-1) is a heterocyclic organic compound featuring a pyridine core substituted with a nitro group at position 5 and a pyrrolidine-containing methoxy group at position 2. The molecular formula is inferred to be C₁₀H₁₄ClN₃O₃, with a molecular weight of approximately 259.69 g/mol (based on structural analogs in ). The pyrrolidine ring (a five-membered saturated amine) is connected via a methylene-oxygen (-OCH₂-) linker, distinguishing it from simpler pyridine derivatives. As a hydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules targeting central nervous system disorders or enzyme modulation.

Properties

IUPAC Name

5-nitro-2-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)9-1-2-10(12-6-9)16-7-8-3-4-11-5-8;/h1-2,6,8,11H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIYAMQBVSIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219976-70-1
Record name Pyridine, 5-nitro-2-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride typically involves the reaction of 5-nitro-2-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 5-amino-2-(3-pyrrolidinylmethoxy)pyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinylmethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Ring Size

  • Pyrrolidine vs. Piperidine: Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases ring flexibility and basicity.

Substituent Linkage

  • -OCH₂- vs. -O- : The methoxy (-OCH₂-) group in the target compound adds a methylene bridge, increasing lipophilicity compared to the direct oxygen linkage (-O-) in (S)-5-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility.
  • -OCH₂- vs.

Chirality

  • The (S)-enantiomer of 5-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride highlights the role of stereochemistry in biological activity, though specific pharmacological data are absent in the provided evidence.

Molecular Weight and Solubility

  • The piperidinylmethoxy analog (C₁₁H₁₆ClN₃O₃) has the highest molecular weight (273.72 g/mol) due to the larger heterocycle and additional methylene group.
  • The thioether derivative (274.75 g/mol) demonstrates how sulfur incorporation increases molecular weight despite a similar core structure.

Biological Activity

5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial activity. Pyridine itself is recognized for its therapeutic properties, including antimicrobial effects against various pathogens. The specific activities of this compound have not been extensively documented; however, related pyridine compounds have shown efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

2. Anticancer Activity

The anticancer potential of pyridine derivatives has been a focus of numerous studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain nitro-substituted pyridines have been reported to exhibit cytotoxic effects on cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell growth.
  • Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways that lead to therapeutic effects.

Case Studies

  • Antimicrobial Activity Evaluation
    • A study on related pyridine compounds demonstrated significant antibacterial activity against S. aureus with minimum inhibitory concentration (MIC) values ranging from 55 to 60 μg/mL . While direct data on this compound is limited, its structural similarities suggest potential for comparable activity.
  • Anticancer Screening
    • A screening assay for Type III secretion system inhibitors identified several nitro-pyridine derivatives that inhibited secretion in pathogenic bacteria, which could relate to the anticancer activity by disrupting tumor-associated inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)
5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine HClAntimicrobial (predicted)Not yet determined
Nitro-pyridine derivative AAntibacterial against E. coli55
Nitro-pyridine derivative BAnticancer (cell line specific)Varies by line

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-2-(pyrrolidin-3-ylmethoxy)pyridine hydrochloride
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